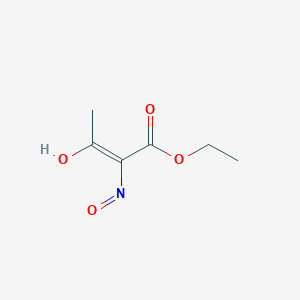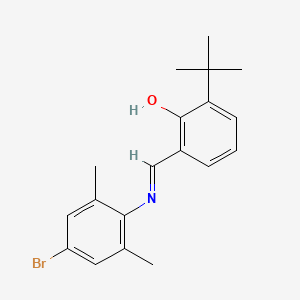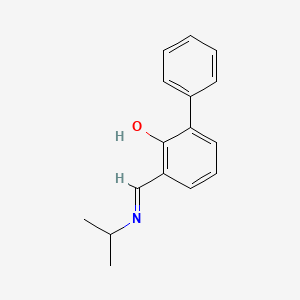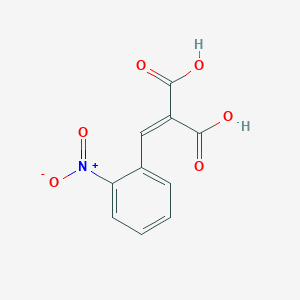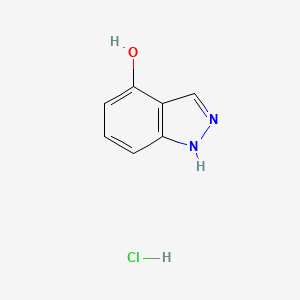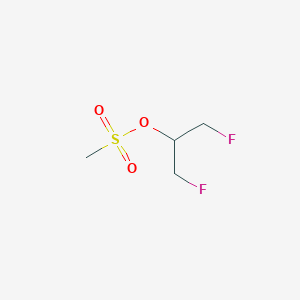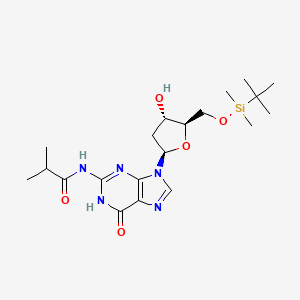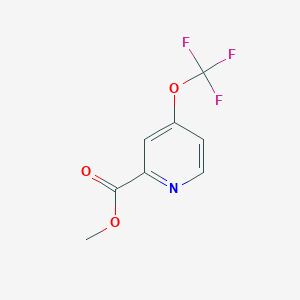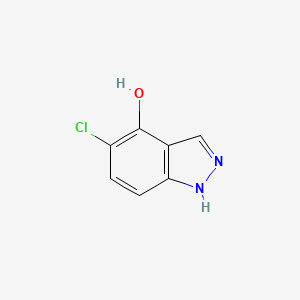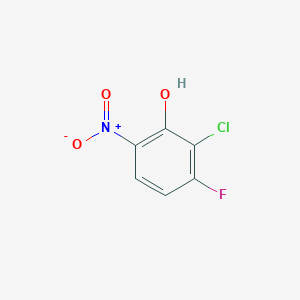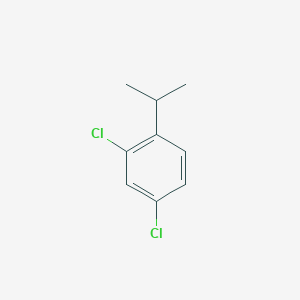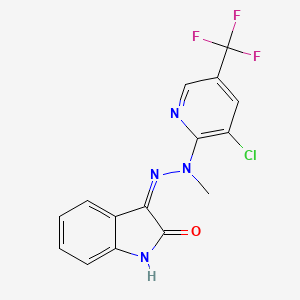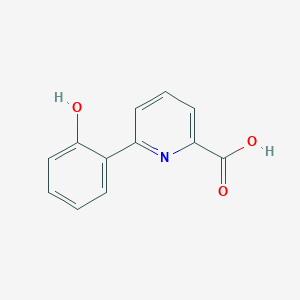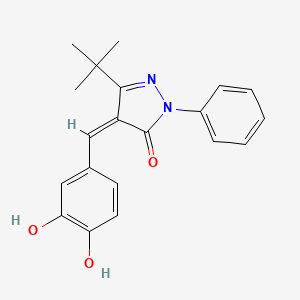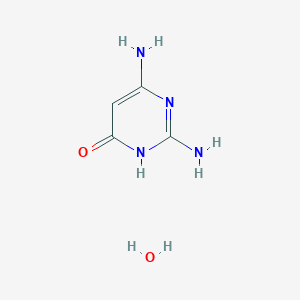
2,4-Diamino-6-hydroxypyrimidine monohydrate; 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-hydroxypyrimidine monohydrate (DAHP) is a white crystalline powder with a molecular weight of 196.14 g/mol and a melting point of 168–171 °C. It is an important intermediate in the chemical synthesis of various compounds and has a wide range of applications in the pharmaceutical, agrochemical, and food industries. DAHP is used in the synthesis of drugs, vitamins, and other compounds, and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is not yet fully understood. It is believed to act by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It is also believed to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which is important for the regulation of blood pressure and vascular tone. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of pro-inflammatory genes. In addition, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has been found to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% in laboratory experiments include its high purity, its low cost, and its availability in a variety of forms. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
The potential therapeutic applications of 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% are still being explored, and there are many future directions for research. These include exploring its potential to treat a variety of diseases, such as cancer, HIV, and Alzheimer’s; investigating its potential to treat skin disorders, such as psoriasis; and studying its biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% can be synthesized via a variety of methods, including the Fischer indole synthesis, the Curtius rearrangement, and the Biginelli reaction. In the Fischer indole synthesis, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is synthesized from a condensation reaction between an aromatic aldehyde and an amine. In the Curtius rearrangement, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is synthesized from an acyl chloride and an amine. In the Biginelli reaction, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is synthesized from an aldehyde, an acid, and an amine.
Aplicaciones Científicas De Investigación
2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and is being studied for its potential to treat a variety of diseases, including cancer, HIV, and Alzheimer’s. 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has also been studied for its potential to treat skin disorders, such as psoriasis, and has been found to be effective in reducing the severity of the condition.
Propiedades
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H5,5,6,7,8,9);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLKDSMCITXHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-hydroxypyrimidine hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

